molecular formula C10H10O4 B15317659 2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid

2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid

Cat. No.: B15317659
M. Wt: 194.18 g/mol
InChI Key: TWJRBBINUVOOTP-UHFFFAOYSA-N
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Description

2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid typically involves the etherification and cyclization of appropriate precursors. One common method involves the reaction of 2,3-dihydrobenzofuran with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • 2,3-Dihydrobenzofuran-5-acetic acid
  • 2,3-Dihydrobenzofuran-5-ylmethanol
  • 2,3-Dihydrobenzofuran-5-ylamine

Comparison: 2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid is unique due to its ether linkage, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yloxy)acetic acid

InChI

InChI=1S/C10H10O4/c11-10(12)6-14-8-1-2-9-7(5-8)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12)

InChI Key

TWJRBBINUVOOTP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)OCC(=O)O

Origin of Product

United States

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